![molecular formula C16H17BrN2O B11033275 {4-[(6-Bromohexyl)oxy]benzylidene}propanedinitrile](/img/structure/B11033275.png)
{4-[(6-Bromohexyl)oxy]benzylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(6-BROMOHEXYL)OXY]PHENYL}METHYLENE)MALONONITRILE is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom attached to a hexyl chain, which is further connected to a phenyl group through an oxygen atom. The phenyl group is linked to a methylene group, which is bonded to a malononitrile moiety. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(6-BROMOHEXYL)OXY]PHENYL}METHYLENE)MALONONITRILE typically involves multiple steps, starting with the preparation of the brominated hexyl chain. This can be achieved through the bromination of hexanol using hydrobromic acid or other brominating agents. The brominated hexyl chain is then reacted with a phenol derivative to form the 6-bromohexyl ether. This intermediate is subsequently reacted with a malononitrile derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(6-BROMOHEXYL)OXY]PHENYL}METHYLENE)MALONONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized phenyl derivatives.
Scientific Research Applications
2-({4-[(6-BROMOHEXYL)OXY]PHENYL}METHYLENE)MALONONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-({4-[(6-BROMOHEXYL)OXY]PHENYL}METHYLENE)MALONONITRILE depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The bromine atom and malononitrile moiety can participate in various biochemical interactions, leading to the modulation of cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine
- 4-[(6-Bromohexyl)oxy]phenyl}diazenyl]benzonitrile
Uniqueness
Compared to similar compounds, 2-({4-[(6-BROMOHEXYL)OXY]PHENYL}METHYLENE)MALONONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a brominated hexyl chain and a malononitrile moiety allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C16H17BrN2O |
|---|---|
Molecular Weight |
333.22 g/mol |
IUPAC Name |
2-[[4-(6-bromohexoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H17BrN2O/c17-9-3-1-2-4-10-20-16-7-5-14(6-8-16)11-15(12-18)13-19/h5-8,11H,1-4,9-10H2 |
InChI Key |
FAMYPHPWQMNTOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylpropanoyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11033200.png)
![N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide](/img/structure/B11033203.png)
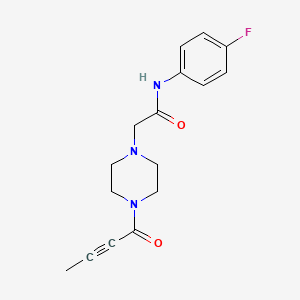
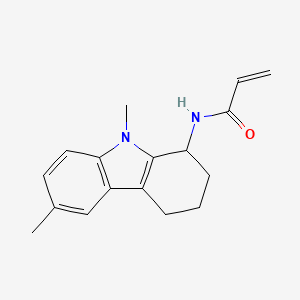
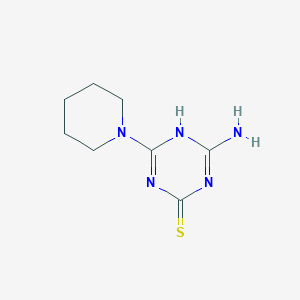
![N-butyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11033224.png)
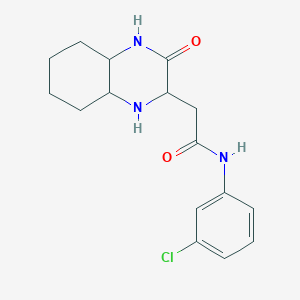
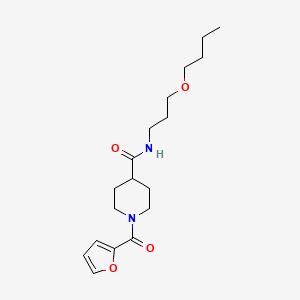
![11-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B11033237.png)
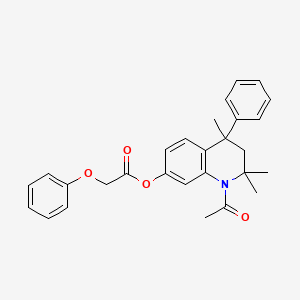
![Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-](/img/structure/B11033240.png)
![8,8-dimethyl-2-[(3-methylbenzyl)sulfanyl]-5-(propan-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11033248.png)
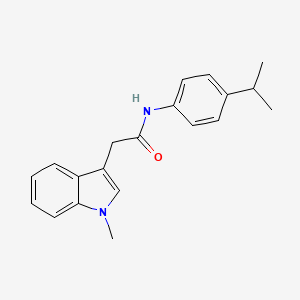
![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1,1-diphenylguanidine](/img/structure/B11033259.png)
